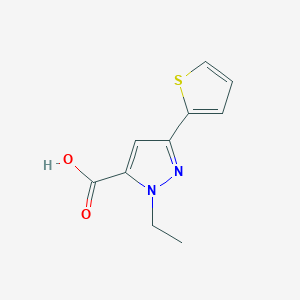
2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.27 g/mol
準備方法
The synthesis of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid involves several steps. One common method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . This procedure is known as the Fiesselmann synthesis. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Pyrazole derivatives: Compounds with the pyrazole ring structure may have comparable biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to other similar compounds .
生物活性
2-Ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid (CAS No. 515812-03-0) is a pyrazole derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, including inflammatory conditions and cancer. This article synthesizes the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O2S, with a molecular weight of 222.27 g/mol. The compound features a thiophene ring, which is known to enhance biological activity due to its electron-rich nature, and a pyrazole moiety that is often associated with anti-inflammatory and anticancer properties.
The mechanism of action of this compound involves its interaction with specific molecular targets, likely including enzymes and receptors involved in inflammatory pathways and cell proliferation. The compound may modulate these targets, influencing various biochemical pathways critical for disease progression.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported that derivatives of pyrazole compounds demonstrated up to 93% inhibition of edema in carrageenan-induced models, comparable to standard anti-inflammatory drugs like diclofenac .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted the efficacy of pyrazole derivatives against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM , indicating promising cytotoxic effects .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Biological Activity | GI50/IC50 Values |
|---|---|---|
| This compound | Anti-inflammatory, Anticancer | GI50: 3.79 - 42.30 µM |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxic against Hep-2 | IC50: 3.25 mg/mL |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole derivatives | Antitumor activity | IC50: Not specified |
This table illustrates that while many pyrazole derivatives share similar activities, the specific structure of this compound may confer unique advantages in terms of potency and selectivity.
Case Studies
Several case studies have explored the biological activities of this compound:
- In vitro Evaluation : A study conducted on various pyrazole derivatives demonstrated that those containing thiophene rings showed enhanced anti-inflammatory effects compared to their non-thiophene counterparts .
- Cancer Cell Line Studies : Another investigation assessed the effects on multiple cancer cell lines and found that compounds similar to 2-Ethyl-5-thiophen-2-ylpyrazole exhibited significant cytotoxicity, leading researchers to propose further development for therapeutic applications .
特性
IUPAC Name |
2-ethyl-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-8(10(13)14)6-7(11-12)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPGWQIJUMUQGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














